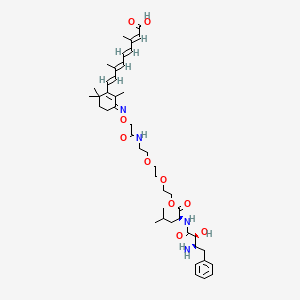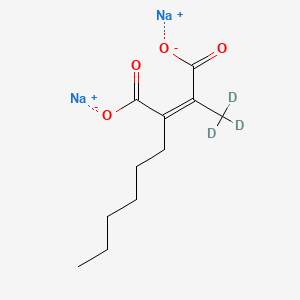
(Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium) is a deuterated derivative of maleic acid, which is a dicarboxylic acid. The compound is characterized by the presence of a hexyl group and a methyl group attached to the maleic acid backbone, with deuterium atoms replacing the hydrogen atoms. This compound is often used in scientific research due to its unique properties and isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium) typically involves the deuteration of maleic acid followed by the introduction of hexyl and methyl groups. The reaction conditions often require the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms. The process may involve multiple steps, including esterification, reduction, and hydrolysis.
Industrial Production Methods
Industrial production of (Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium) may involve large-scale chemical reactors and specialized equipment to handle deuterated compounds. The production process must ensure high purity and yield, often requiring rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
(Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium) has a wide range of applications in scientific research, including:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and mechanisms, providing insights into the behavior of similar non-deuterated compounds. The molecular targets and pathways involved may vary depending on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-Methyl-3-octylmaleic acid-d3 disodium salt: Another deuterated maleic acid derivative with an octyl group instead of a hexyl group.
5-Aminosalicylic acid-d3 disodium: A deuterated derivative of salicylic acid used in similar research applications.
Uniqueness
(Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium) is unique due to its specific isotopic labeling and the presence of both hexyl and methyl groups. This combination provides distinct properties that make it valuable in various research applications, particularly in studies involving reaction mechanisms and metabolic pathways.
Propriétés
Formule moléculaire |
C11H16Na2O4 |
|---|---|
Poids moléculaire |
261.24 g/mol |
Nom IUPAC |
disodium;(Z)-2-hexyl-3-(trideuteriomethyl)but-2-enedioate |
InChI |
InChI=1S/C11H18O4.2Na/c1-3-4-5-6-7-9(11(14)15)8(2)10(12)13;;/h3-7H2,1-2H3,(H,12,13)(H,14,15);;/q;2*+1/p-2/b9-8-;;/i2D3;; |
Clé InChI |
OWIJWQQMSTVNHD-FKQQITOGSA-L |
SMILES isomérique |
[2H]C([2H])([2H])/C(=C(\CCCCCC)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CCCCCCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)-](/img/structure/B12428354.png)
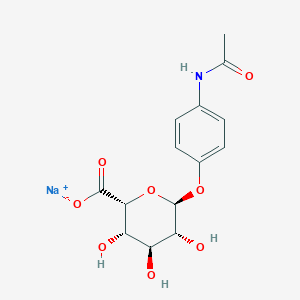
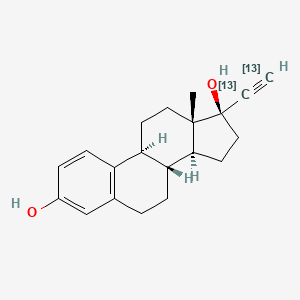
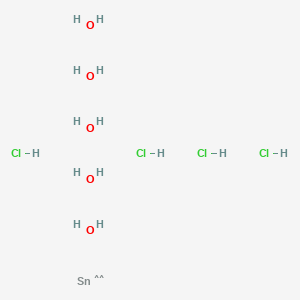
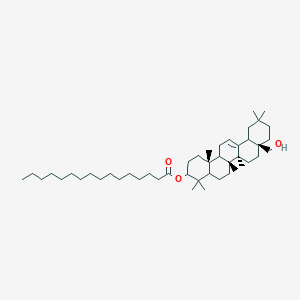
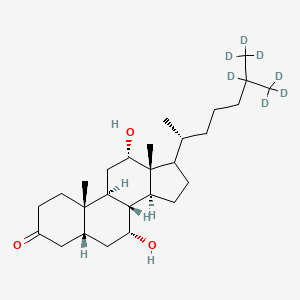
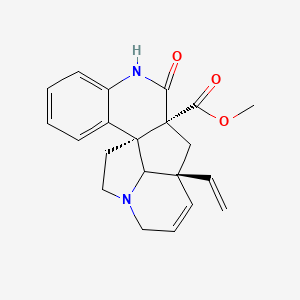
![(7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol](/img/structure/B12428396.png)
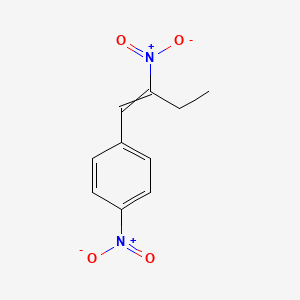
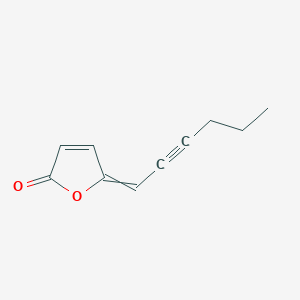
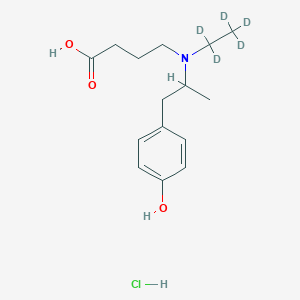
![(1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B12428430.png)
